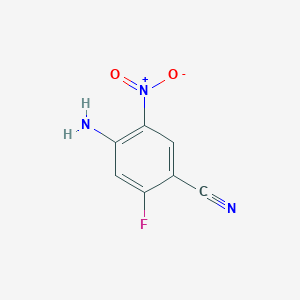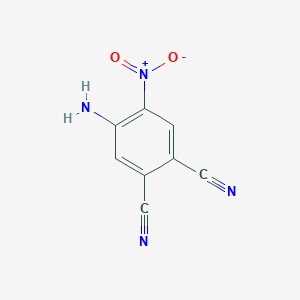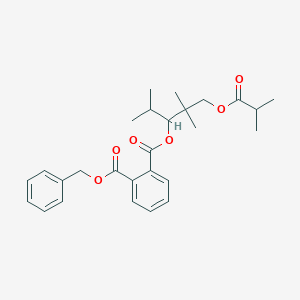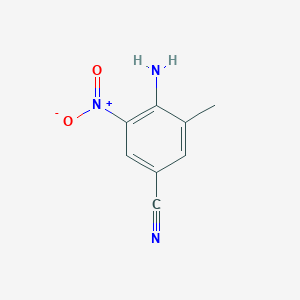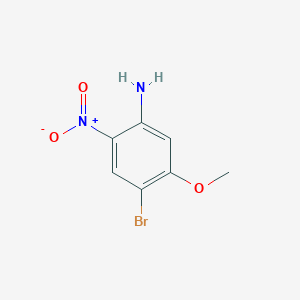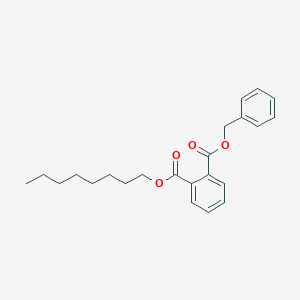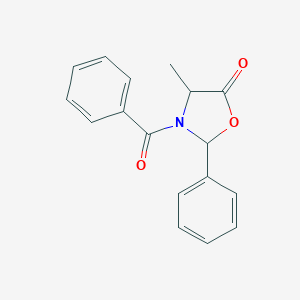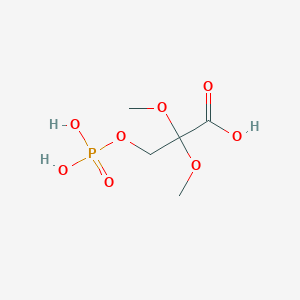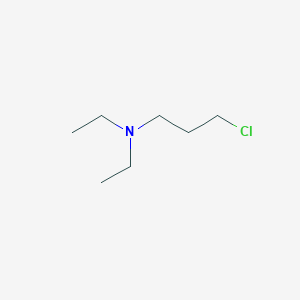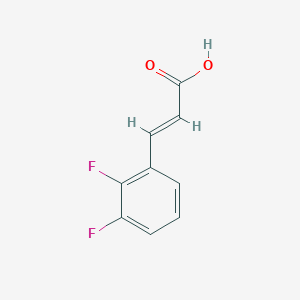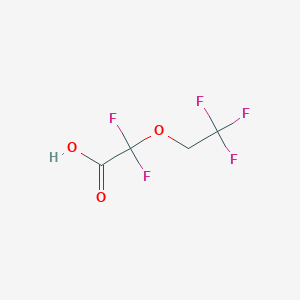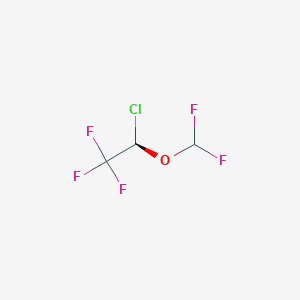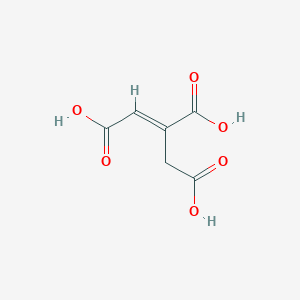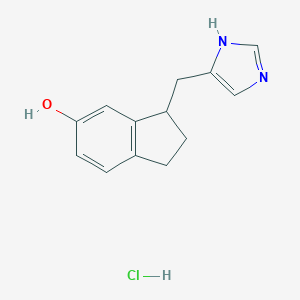
4-(tert-Butoxycarbonyl)benzoic acid
概览
描述
Synthesis Analysis
The synthesis of derivatives related to 4-(tert-Butoxycarbonyl)benzoic acid involves various chemical strategies, including nucleophilic substitutions and radical reactions of phenylazocarboxylates. These processes are essential for creating a versatile building block for synthetic organic chemistry, enabling the modification of the benzene ring under mild conditions and facilitating the generation of aryl radicals through reactions like oxygenation, halogenation, and carbohalogenation (Jasch, Höfling, & Heinrich, 2012).
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been detailed through X-ray analysis, revealing a departure from perfect staggering conformation (Meurs & Koningsveld, 1974). Such studies are crucial for understanding the spatial arrangement of atoms and the implications on the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving 4-(tert-Butoxycarbonyl)benzoic acid derivatives can lead to various outcomes based on the reacting agents and conditions. For instance, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids showcases the compound's utility in creating complex molecular structures with specific configurations (Koseki, Yamada, & Usuki, 2011).
Physical Properties Analysis
The physical properties of 4-(tert-Butoxycarbonyl)benzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and substituents on the benzene ring. These properties are essential for determining the compound's suitability for various applications, including its role in liquid crystals and coordination polymers (Raphael, Reddy, Vasudevan, & Cowley, 2012).
科研应用
It is used in synthesizing ortho-linked polyamides with flexible main-chain ether linkages and high thermal stability (Hsiao, Yang, & Chen, 2000).
It aids in the solid-phase synthesis of C-terminal peptide amides under mild conditions (Hammer, Albericio, Gera, & Bárány, 2009).
This compound serves as a reversible luminescent sensor for detecting cyanide and mercury ions (Emandi, Flanagan, & Senge, 2018).
Its synthesis by aerobic photooxidation with hydrobromic acid is a useful method for creating chemicals from fossil fuel without using heavy metals and halogenated solvents (Hirashima & Itoh, 2006).
It is also used in photoimaging materials, raising photosensitivity up to about fivefold when coupled with chemically amplified photoresist systems (Ito & Ichimura, 2000).
The molecular structure and vibrational spectra of its derivatives are valuable for quality control in medicines and drug receptor interactions (Mathammal et al., 2016).
It has potential benefits for diabetic patients by inhibiting hepatic glucose and fatty acid synthesis (McCune, Durant, Flanders, & Harris, 1982).
Its derivatives are used in extensive structure-activity studies in the search for novel ligands of the human melanocortin 4 receptor (Jiang et al., 2005).
1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, a related compound, is used in various scientific research applications due to its reactive nature (Liu et al., 1999).
Facile N-tert-butoxycarbonylation of amines using La(NO3)3·6H2O as a catalyst is another application, producing N-tert-butylcarbamates in excellent yields (Suryakiran et al., 2006).
Safety And Hazards
4-(tert-Butoxycarbonyl)benzoic acid is harmful if swallowed or inhaled, and it may cause respiratory irritation . It is also harmful in contact with skin, and it causes skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
性质
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDCOLCHNVWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375436 | |
| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)benzoic acid | |
CAS RN |
20576-82-3 | |
| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

